![molecular formula C16H9N3O2 B5153009 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as NBD-Cl, which stands for N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) chloride. NBD-Cl is a fluorescent dye that is widely used in biochemical and physiological research. In
Aplicaciones Científicas De Investigación
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins, nucleic acids, and other biomolecules. NBD-Cl is also used to study the kinetics of enzyme reactions and to monitor changes in intracellular pH. Additionally, NBD-Cl has been used to study the structure and function of membranes, including lipid bilayers and ion channels.
Mecanismo De Acción
NBD-Cl works by attaching to specific molecules and emitting fluorescent light when excited with a specific wavelength of light. The mechanism of action depends on the specific application, but generally, NBD-Cl is used to label molecules of interest and track their movements or interactions with other molecules.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on living organisms when used at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use NBD-Cl at appropriate concentrations for each application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling molecules of interest. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation is that NBD-Cl is not suitable for use in vivo due to its potential toxicity. Additionally, NBD-Cl is not always compatible with certain experimental conditions, such as high temperatures or extreme pH levels.
Direcciones Futuras
There are many potential future directions for research involving NBD-Cl. One area of interest is the development of new applications for NBD-Cl in the study of cellular processes and disease mechanisms. Additionally, researchers may explore ways to modify the structure of NBD-Cl to improve its performance or reduce its toxicity. Another potential area of research is the development of new synthesis methods for NBD-Cl that are more efficient or environmentally friendly. Overall, NBD-Cl is a versatile tool that has the potential to contribute to many different areas of scientific research.
Métodos De Síntesis
The synthesis of 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of NBD-Cl with high purity.
Propiedades
IUPAC Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-4-3-6-13(8-12)15(11-18)9-14-5-1-2-7-16(14)19(20)21/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOONNJRDDVURG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
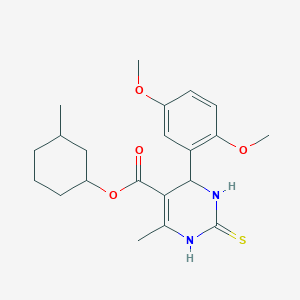
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)

![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)
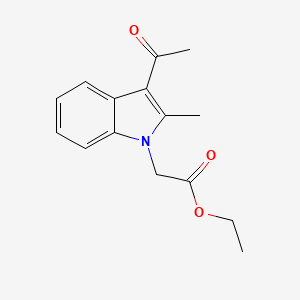
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
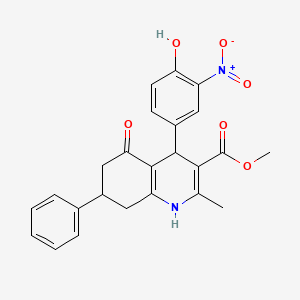
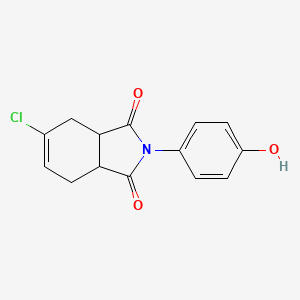
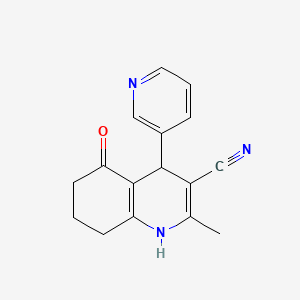
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)